(2S,3R)-3-Amino-2-methylbutanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-3-Amino-2-methylbutanoic acid hydrochloride is a chiral amino acid derivative It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-Amino-2-methylbutanoic acid hydrochloride can be achieved through several methods. One common approach involves the enantioselective synthesis from Garner’s aldehyde. This method includes a series of steps such as the Horner–Wadsworth–Emmons reaction, followed by diastereoselective 1,4-addition reactions using lithium dialkylcuprates . The overall yield of this synthesis ranges from 52-65%.
Industrial Production Methods
Industrial production methods for this compound are less documented in the literature. the principles of enantioselective synthesis and the use of flow microreactor systems for efficient and sustainable production can be applied .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-Amino-2-methylbutanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Commonly used to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the amino acid backbone.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols.
Scientific Research Applications
(2S,3R)-3-Amino-2-methylbutanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor agonists.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,3R)-3-Amino-2-methylbutanoic acid hydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The pathways involved often include inhibition of key metabolic enzymes, which can lead to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Methylglutamate: Another non-proteinogenic amino acid with similar stereochemistry.
(2S,3R)-3-Amino-2-hydroxydecanoic acid: A compound with similar functional groups but different chain length and properties.
Uniqueness
(2S,3R)-3-Amino-2-methylbutanoic acid hydrochloride is unique due to its specific stereochemistry and the presence of both amino and methyl groups on the butanoic acid backbone. This combination of features makes it a valuable compound for studying stereochemical effects in biological systems and for use in asymmetric synthesis.
Properties
Molecular Formula |
C5H12ClNO2 |
---|---|
Molecular Weight |
153.61 g/mol |
IUPAC Name |
(2S,3R)-3-amino-2-methylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C5H11NO2.ClH/c1-3(4(2)6)5(7)8;/h3-4H,6H2,1-2H3,(H,7,8);1H/t3-,4+;/m0./s1 |
InChI Key |
DKBLYMKGWZFCEV-RFKZQXLXSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C)N)C(=O)O.Cl |
Canonical SMILES |
CC(C(C)N)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.